- Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitorsChemMedChem, 2008, 3(12), 1893-1904,
Cas no 892414-51-6 (6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine)
![6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine structure](https://ja.kuujia.com/scimg/cas/892414-51-6x500.png)
6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine 化学的及び物理的性質
名前と識別子
-
- 1H-pyrrolo[2,3-b]pyridine, 6-chloro-4-nitro-3-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-
- 6-Chloro-4-nitro-3-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy ]methyl}-1H-pyrrolo[2,3-b]pyridine
- 6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
- 1H-Pyrrolo[2,3-b]pyridine,6-chloro-4-nitro-3-(trifluoroMethyl)-1-[[2-(triMethylsilyl)ethoxy]Methyl]-
- 1-[[2-(Trimethylsilyl)ethoxy]methyl]-3-(trifluoromethyl)-4-nitro-6-chloro-1H-pyrrolo[2,3-b]pyridine
- 6-Chloro-4-nitro-3-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine (ACI)
- 2-[[6-Chloro-4-nitro-3-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]methoxy]ethyl-trimethylsilane
- 892414-51-6
- CS-M2170
- CS-14615
- XHUJDCUEPMDAEO-UHFFFAOYSA-N
- 6-Chloro-4-nitro-3-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine
- DTXSID601114395
- AKOS037650308
- MFCD26960978
-
- MDL: MFCD26960978
- インチ: 1S/C14H17ClF3N3O3Si/c1-25(2,3)5-4-24-8-20-7-9(14(16,17)18)12-10(21(22)23)6-11(15)19-13(12)20/h6-7H,4-5,8H2,1-3H3
- InChIKey: XHUJDCUEPMDAEO-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1C2C(C(F)(F)F)=CN(C=2N=C(Cl)C=1)COCC[Si](C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 395.0679801g/mol
- どういたいしつりょう: 395.0679801g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 487
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.9
6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB543169-250 mg |
6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine; . |
892414-51-6 | 250mg |
€1082.70 | 2023-06-14 | ||
Chemenu | CM333316-100mg |
6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |
892414-51-6 | 95%+ | 100mg |
$637 | 2021-08-18 | |
Chemenu | CM333316-100mg |
6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |
892414-51-6 | 95%+ | 100mg |
$*** | 2023-05-29 | |
Chemenu | CM333316-1g |
6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |
892414-51-6 | 95%+ | 1g |
$2258 | 2023-01-19 | |
Ambeed | A864934-5g |
6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |
892414-51-6 | 95+% | 5g |
$4028.0 | 2024-04-16 | |
1PlusChem | 1P00GUEY-100mg |
1H-Pyrrolo[2,3-b]pyridine, 6-chloro-4-nitro-3-(trifluoroMethyl)-1-[[2-(triMethylsilyl)ethoxy]Methyl]- |
892414-51-6 | 97% | 100mg |
$397.00 | 2024-04-20 | |
A2B Chem LLC | AH85114-100mg |
6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |
892414-51-6 | 97% | 100mg |
$350.00 | 2024-04-19 | |
1PlusChem | 1P00GUEY-250mg |
1H-Pyrrolo[2,3-b]pyridine, 6-chloro-4-nitro-3-(trifluoroMethyl)-1-[[2-(triMethylsilyl)ethoxy]Methyl]- |
892414-51-6 | 97% | 250mg |
$780.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059783-500mg |
6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |
892414-51-6 | 97% | 500mg |
¥9081.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059783-1g |
6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |
892414-51-6 | 97% | 1g |
¥13617.00 | 2024-04-26 |
6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Synthesis and derivatization of 3-perfluoroalkyl-substituted 7-azaindolesSynthesis, 2007, (2), 251-258,
ごうせいかいろ 3
- Improved Synthesis of the Selective Rho-Kinase Inhibitor 6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamineOrganic Process Research & Development, 2010, 14(1), 168-173,
6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine Raw materials
- 2-(Trimethylsilyl)ethoxymethyl chloride
- 6-chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine Preparation Products
6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine 関連文献
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1. Caper tea
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridineに関する追加情報
Recent Advances in the Study of 6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 892414-51-6)
The compound 6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 892414-51-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its unique pyrrolo[2,3-b]pyridine scaffold, has shown promising potential as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have focused on its applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.
One of the most notable advancements in the research of this compound is its role in the synthesis of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against a range of protein kinases, including those implicated in cancer and inflammatory diseases. The study highlighted the compound's ability to serve as a versatile building block for the development of structurally diverse kinase inhibitors with improved selectivity and pharmacokinetic properties.
In addition to its applications in kinase inhibitor development, recent research has explored the compound's potential in other therapeutic areas. For instance, a 2024 preprint article on bioRxiv reported the use of 6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine as a precursor in the synthesis of novel antiviral agents. The study demonstrated that modifications to the compound's core structure could yield derivatives with significant activity against RNA viruses, including SARS-CoV-2 and influenza. These findings underscore the compound's versatility and its potential to address unmet medical needs in infectious diseases.
From a synthetic chemistry perspective, recent work has focused on optimizing the preparation and functionalization of 6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine. A 2023 paper in Organic Letters described an improved synthetic route that enhances yield and purity while reducing the number of steps required. This advancement is particularly significant for large-scale production, as it addresses previous challenges associated with the compound's synthesis, such as low yields and difficult purification processes.
Looking ahead, the future of research on 6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine appears promising. Ongoing studies are investigating its potential in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders. Furthermore, efforts are underway to explore its utility in chemical biology tools, such as fluorescent probes and affinity tags. As the field continues to evolve, this compound is likely to remain a focal point of innovation in drug discovery and chemical biology.
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